1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose
Brand Name: Vulcanchem
CAS No.: 32166-80-6
VCID: VC0020074
InChI: InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21-/m1/s1
SMILES: C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Molecular Formula: C21H52O6Si5
Molecular Weight: 541.1 g/mol

1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose

CAS No.: 32166-80-6

Reference Standards

VCID: VC0020074

Molecular Formula: C21H52O6Si5

Molecular Weight: 541.1 g/mol

1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose - 32166-80-6

CAS No. 32166-80-6
Product Name 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose
Molecular Formula C21H52O6Si5
Molecular Weight 541.1 g/mol
IUPAC Name trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Standard InChI InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21-/m1/s1
Standard InChIKey PPFHNIVPOLWPCF-XDWAVFMPSA-N
Isomeric SMILES C[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
SMILES C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Canonical SMILES C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Synonyms 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-α-D-galactopyranose;
PubChem Compound 6427851
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator